molecular formula C11H12N2 B1517056 4-[(Cyclopropylmethyl)amino]benzonitrile CAS No. 1019607-58-9

4-[(Cyclopropylmethyl)amino]benzonitrile

Cat. No. B1517056
M. Wt: 172.23 g/mol
InChI Key: JIJRTGAJBVRNBE-UHFFFAOYSA-N
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Description

“4-[(Cyclopropylmethyl)amino]benzonitrile” is a chemical compound with the CAS Number: 1019607-58-9 . It has a molecular weight of 172.23 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “4-[(Cyclopropylmethyl)amino]benzonitrile” is 1S/C11H12N2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,13H,1-2,8H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

“4-[(Cyclopropylmethyl)amino]benzonitrile” is a powder with a molecular weight of 172.23 .

Scientific Research Applications

Dual Fluorescence of Benzonitrile Derivatives

Benzonitrile derivatives like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) are studied for their unique property of dual fluorescence, attributed to an intramolecular charge-transfer (ICT) state. Research into the structure and dynamics of the ICT state provides insights into the photophysical behavior of similar compounds (Köhn & Hättig, 2004).

Anticancer Activity

Certain benzonitrile derivatives have been synthesized and shown strong activity against colorectal and triple-negative breast cancer cells. These compounds, featuring benzonitrile groups, exhibit cytotoxicity in micromolar ranges and induce apoptosis, highlighting their potential as therapeutic agents (Pilon et al., 2020).

Corrosion Inhibition

Benzonitrile derivatives are also researched for their application in corrosion inhibition for mild steel in acidic mediums. Studies involving electrochemical measurements, DFT, and MD simulations suggest these compounds are excellent corrosion inhibitors, offering protection through adsorption on the metal surface (Chaouiki et al., 2018).

properties

IUPAC Name

4-(cyclopropylmethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,13H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJRTGAJBVRNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylmethyl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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